molecular formula C22H38O2 B12814484 4-Hexadecylbenzene-1,3-diol CAS No. 24305-58-6

4-Hexadecylbenzene-1,3-diol

Cat. No.: B12814484
CAS No.: 24305-58-6
M. Wt: 334.5 g/mol
InChI Key: PGGPTJYXIJVFPQ-UHFFFAOYSA-N
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Description

4-Hexadecylbenzene-1,3-diol is an organic compound with the molecular formula C22H38O2. It consists of a benzene ring substituted with two hydroxyl groups at the 1 and 3 positions and a hexadecyl chain at the 4 position. This compound is part of the resorcinol family, known for its diverse applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hexadecylbenzene-1,3-diol typically involves the alkylation of resorcinol with a hexadecyl halide under basic conditions. The reaction can be carried out using potassium carbonate as a base in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Hexadecylbenzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form the corresponding dihydroxy derivative.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinones

    Reduction: Dihydroxy derivatives

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

4-Hexadecylbenzene-1,3-diol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its role in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 4-Hexadecylbenzene-1,3-diol involves its interaction with biological membranes. The amphiphilic nature of the compound allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications.

Comparison with Similar Compounds

Similar Compounds

    4-Hexylbenzene-1,3-diol: Similar structure but with a shorter alkyl chain.

    Resorcinol: The parent compound with no alkyl substitution.

    Catechol: A dihydroxybenzene with hydroxyl groups at the 1 and 2 positions.

Uniqueness

4-Hexadecylbenzene-1,3-diol is unique due to its long hexadecyl chain, which imparts distinct amphiphilic properties. This makes it particularly effective in applications requiring membrane interaction, such as antimicrobial agents and surfactants.

Properties

CAS No.

24305-58-6

Molecular Formula

C22H38O2

Molecular Weight

334.5 g/mol

IUPAC Name

4-hexadecylbenzene-1,3-diol

InChI

InChI=1S/C22H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-18-21(23)19-22(20)24/h17-19,23-24H,2-16H2,1H3

InChI Key

PGGPTJYXIJVFPQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC1=C(C=C(C=C1)O)O

Origin of Product

United States

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